Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate

Catalog No.
S13988366
CAS No.
M.F
C8H8BrNO3
M. Wt
246.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carbox...

Product Name

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate

IUPAC Name

methyl 5-bromo-4-methyl-6-oxo-1H-pyridine-3-carboxylate

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

InChI

InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-10-7(11)6(4)9/h3H,1-2H3,(H,10,11)

InChI Key

WJSVMTUIPCSQHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1C(=O)OC)Br

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is a chemical compound characterized by its molecular formula C9H10BrNO2C_9H_{10}BrNO_2 and a molecular weight of approximately 244.09 g/mol. This compound features a pyridine ring that is substituted with a bromine atom, a hydroxyl group, and a carboxylate ester. Its physical properties include a melting point of 113°C and a boiling point of 263°C, with limited solubility in water, which is typical for many organic compounds with hydrophobic characteristics .

Due to its functional groups:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, allowing for further substitutions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.

This compound exhibits notable biological activities, particularly in its interactions with specific enzymes. It has been shown to influence cellular signaling pathways by modulating key enzymes like 3-hydroxy-2-methylpyridinecarboxylate dioxygenase, which plays a critical role in the metabolism of vitamin B6 and related compounds. Additionally, it can inhibit or activate specific kinases, leading to significant changes in gene expression and cellular metabolism, indicating potential therapeutic applications .

The synthesis of methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate typically involves the following methods:

  • Bromination: Using N-bromosuccinimide as the brominating agent on 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester, initiated by free radicals.
  • Esterification: The resulting brominated product is then reacted with methanol and an acid catalyst to form the methyl ester.
  • Alternative Methods: Other approaches may involve using starting materials like 2-bromo-6-methylpyridine to showcase the compound's synthetic flexibility.

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate finds applications primarily in:

  • Organic Synthesis: It serves as a versatile scaffold for creating complex organic molecules.
  • Medicinal Chemistry: The compound's unique structure allows it to be used in various research contexts, particularly those involving pyridine derivatives and potential therapeutic agents .

Studies have indicated that methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate interacts with several biological targets, including enzymes involved in metabolic pathways. Its ability to modulate enzyme activity suggests potential therapeutic applications in conditions related to metabolic dysregulation .

Several compounds share structural similarities with methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Methyl 5-Bromo-6-Hydroxy-Pyridine-3-CarboxylateC9H10BrNO2Contains both hydroxyl and carboxylate groups
5-Bromo-6-Hydroxy-Pyridine-3-Carboxylic AcidC8H8BrNO3Lacks methyl ester functionality
Methyl 6-Hydroxy-Pyridine-3-CarboxylateC8H9NO3Does not contain bromine; different reactivity
Ethyl 5-Bromo-6-Hydroxy-Pyridine-3-CarboxylateC10H12BrNO3Ethyl instead of methyl; alters lipophilicity

Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate stands out due to its combination of functional groups that enhance its reactivity and potential biological activity .

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

244.96876 g/mol

Monoisotopic Mass

244.96876 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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